[(1R,3S)-3-aminocyclopentyl]methanol
Overview
Description
[(1R,3S)-3-aminocyclopentyl]methanol is an organic compound with the molecular formula C6H13NO. It is a chiral compound, meaning it has two non-superimposable mirror images, and the enantiomeric forms of the compound have different biological activities .
Preparation Methods
The preparation of [(1R,3S)-3-aminocyclopentyl]methanol involves several synthetic routes. One method involves the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method builds two chiral centers of the target product and features high atom economy and low production costs. Another method involves recrystallizing a mixture of compounds in a solvent, which is a mixed solvent of a poor solvent (ketone solvent and methanol) and a good solvent (water) . This method has high reaction yield and can obtain a single-configuration product with high optical purity.
Chemical Reactions Analysis
[(1R,3S)-3-aminocyclopentyl]methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .
Scientific Research Applications
[(1R,3S)-3-aminocyclopentyl]methanol has a wide range of scientific research applications. In organic synthesis, it is used as a catalyst or intermediate in enantioselective synthesis. It has been utilized in the synthesis of various compounds, including peptides and peptidomimetics. In lipid dynamics research, it has been used to study lipid scrambling in biomembranes, contributing to the understanding of the structure-function relationship in bilayer composition. In the pharmaceutical field, it is used in the synthesis of S1P1 receptor agonists, which are crucial for developing specific receptor agonists. Additionally, it plays a role in green chemistry as a green methylation reagent in the selective N-monomethylation of anilines under mild conditions.
Mechanism of Action
The mechanism of action of [(1R,3S)-3-aminocyclopentyl]methanol involves its interaction with specific molecular targets and pathways. As a chiral compound, its enantiomers can have different biological activities and interact with different molecular targets. For example, one enantiomer may act as an agonist for a specific receptor, while the other may act as an antagonist. The specific pathways involved depend on the biological context and the specific enantiomer being studied .
Comparison with Similar Compounds
[(1R,3S)-3-aminocyclopentyl]methanol can be compared with other similar compounds, such as [(1R,3S)-3-aminocyclopentanol] and [(1S,3R)-3-aminocyclopentyl]methanol. These compounds share similar structures but differ in their stereochemistry, which can lead to different biological activities and applications. This compound is unique in its specific enantiomeric form, which can have distinct interactions with molecular targets compared to its stereoisomers.
Properties
IUPAC Name |
[(1R,3S)-3-aminocyclopentyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4,7H2/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQDOKDLGGYIOY-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102099-18-3 | |
Record name | rac-[(1R,3S)-3-aminocyclopentyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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